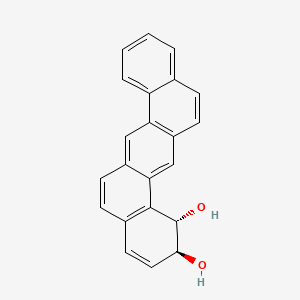

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Description

Role as a Key Metabolic Intermediate in PAH Carcinogenesis

The metabolic activation of dibenz(a,h)anthracene involves cytochrome P450 (CYP) enzymes and epoxide hydrolase, which sequentially oxidize the parent hydrocarbon to form trans-DHDBA. This dihydrodiol intermediate serves as the precursor for further oxidation into the ultimate carcinogen, the diol epoxide derivative. The bay-region diol epoxide of dibenz(a,h)anthracene exhibits high electrophilic reactivity, enabling covalent binding to DNA guanine residues at the N² position, a hallmark of mutagenic initiation.

Studies comparing metabolic pathways across PAHs highlight the structural determinants of trans-DHDBA’s carcinogenic potential. The compound’s planar aromatic system and angular benzo rings facilitate intercalation into DNA helices, positioning its reactive epoxide moiety for nucleophilic attack. This mechanism aligns with the "bay-region theory," which correlates the spatial geometry of PAH metabolites with their ability to form stable DNA adducts.

Rat liver microsomal assays demonstrate that trans-DHDBA forms at higher yields compared to other dihydrodiol isomers of dibenz(a,h)anthracene, underscoring its biological relevance. In vitro systems using SENCAR mice epidermal cells further reveal that topical application of trans-DHDBA induces preneoplastic lesions, confirming its tumor-initiating capacity independent of promoting agents.

Historical Significance in Chemical Carcinogenesis Studies

The identification of trans-DHDBA in the 1970s marked a paradigm shift in PAH research. Early investigations by Heidelberger and Lijinsky established that dihydrodiol metabolites, rather than parent hydrocarbons, were the proximate carcinogens in murine models. Their work with dibenz(a,h)anthracene derivatives demonstrated that trans-DHDBA application induced squamous cell carcinomas in 50% of Swiss mice within 65 weeks, a finding that catalyzed studies into metabolic activation pathways.

Historical tumor initiation-promotion experiments using croton oil as a promoter revealed that trans-DHDBA’s carcinogenicity depended on its conversion to diol epoxides. These studies provided the first direct evidence linking enzymatic oxidation states to PAH-induced mutagenesis. Comparative analyses with structurally analogous PAHs, such as benzo[a]pyrene, further illustrated that trans-DHDBA’s bay-region diol epoxide exhibited superior DNA-binding efficiency, solidifying its role as a model compound for studying aromatic hydrocarbon carcinogenesis.

The International Agency for Research on Cancer (IARC) later classified dibenz(a,h)anthracene as Group 2A ("probably carcinogenic to humans"), citing trans-DHDBA’s central role in metabolic activation and DNA adduct formation. This classification drew upon decades of mechanistic studies that utilized trans-DHDBA to elucidate the relationship between PAH structure, metabolic fate, and oncogenic potential.

Properties

CAS No. |

66267-18-3 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |

InChI |

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |

InChI Key |

YNRNDZFOPXEGFK-RBBKRZOGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |

Origin of Product |

United States |

Preparation Methods

Osmium Tetroxide Oxidation

One of the classical and widely used methods for preparing this compound is the dihydroxylation of dibenz(a,h)anthracene using osmium tetroxide (OsO4). This reagent stereospecifically adds hydroxyl groups across the 1,2-double bond of the aromatic system, yielding the trans-dihydrodiol.

- Procedure : Dibenz(a,h)anthracene is treated with catalytic amounts of osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide to regenerate OsO4.

- Outcome : The reaction yields predominantly the trans-1,2-dihydrodiol due to the syn addition mechanism of OsO4 followed by rearrangement to the trans isomer.

- Purification : The product is typically purified by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure dihydrodiol.

This method was employed in studies preparing various K-region dihydrodiols of polycyclic aromatic hydrocarbons, including dibenz(a,h)anthracene, as reported by researchers preparing cis- and trans-dihydrodiols for metabolic studies.

Microbial or Enzymatic Oxidation

Another approach involves the use of microbial or enzymatic systems capable of regio- and stereospecific oxidation of dibenz(a,h)anthracene:

- Microbial oxidation : Certain bacteria and fungi can metabolize dibenz(a,h)anthracene to its dihydrodiol derivatives via dioxygenase enzymes that catalyze cis-dihydroxylation of aromatic rings.

- Liver microsomal oxidation : Mammalian liver microsomes, especially from animals pretreated with enzyme inducers like 3-methylcholanthrene, can metabolize dibenz(a,h)anthracene to trans-1,2-dihydrodiol products. These enzymatic preparations mimic in vivo metabolism and produce the trans-dihydrodiol as a major metabolite.

This biological method is useful for generating stereospecific metabolites for toxicological and biochemical studies but is less practical for large-scale synthesis.

Chemical Epoxidation Followed by Hydrolysis

An indirect chemical synthesis involves:

- Step 1 : Epoxidation of dibenz(a,h)anthracene at the 1,2-double bond using peracids (e.g., m-chloroperbenzoic acid) to form the 1,2-epoxide.

- Step 2 : Acid- or base-catalyzed hydrolysis of the epoxide ring to yield the trans-1,2-dihydrodiol.

This two-step method allows preparation of the dihydrodiol but often results in mixtures of stereoisomers requiring chromatographic separation.

Summary Table of Preparation Methods

Detailed Research Findings on Preparation

- Booth and Sims (1974) demonstrated the preparation of dihydrodiols of polycyclic aromatic hydrocarbons including dibenz(a,h)anthracene derivatives via osmium tetroxide oxidation, confirming the trans stereochemistry by chromatographic and spectroscopic methods.

- Liver microsomal incubations with dibenz(a,h)anthracene produce trans-1,2-dihydrodiol metabolites as major products, supporting the enzymatic formation of this compound in vivo and providing a biological preparation route.

- The epoxidation-hydrolysis method has been used to synthesize related epoxides and diols, with characterization by UV-visible absorption and mass spectrometry confirming the structure of the trans-dihydrodiol.

Analytical Characterization

The prepared this compound is characterized by:

- Chromatography : TLC and reversed-phase HPLC for purity and isomer separation.

- Spectroscopy : UV-visible absorption spectra showing characteristic peaks; mass spectrometry confirming molecular weight (312.4 g/mol).

- Stereochemistry : Confirmed by NMR and comparison with known standards, showing trans configuration of hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including oxidation and epoxidation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include vicinal dihydrodiol epoxides and tetrahydrotetrols .

Scientific Research Applications

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic potential of PAHs. It serves as a model compound to understand the formation of DNA adducts and the mutagenic effects of PAH metabolites . This compound is also used in studies involving high-performance liquid chromatography and mass spectrometry to identify and quantify PAH metabolites .

Mechanism of Action

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates, such as dihydrodiol epoxides. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts. This process can result in mutations and potentially initiate carcinogenesis . The molecular targets involved in this mechanism include DNA and various enzymes involved in the metabolic activation of PAHs .

Comparison with Similar Compounds

Anthracene Derivatives

- trans-1,2-Dihydro-1,2-dihydroxyanthracene: Metabolism: Formed via hepatic microsomal oxidation of anthracene, this dihydrodiol is a major urinary metabolite in rats . Enzymatic Selectivity: Rat liver microsomes from 3-methylcholanthrene (3-MC)-treated rats metabolize anthracene predominantly to the 1,2-dihydrodiol (~95% of metabolites), with minimal K-region (9,10-) oxidation .

Benz[a]anthracene (BA) Derivatives

- trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene: Carcinogenicity: Exceptionally potent in newborn mice, inducing malignant lymphoma (24% incidence) and pulmonary adenomas (35-fold increase vs. BA) . This activity aligns with the "bay-region theory," as its metabolism generates bay-region diol epoxides (e.g., 3,4-diol-1,2-epoxide) that form stable DNA adducts . Comparison with trans-DHDDBA: While both compounds are dihydrodiols, trans-DHDDBA’s carcinogenicity arises from vicinal diol epoxides at non-bay-region positions, highlighting divergent activation pathways .

Chrysene Derivatives

- trans-3,4-Dihydroxy-3,4-dihydrochrysene: Metabolic Activation: Liver microsomes from 3-MC-treated rats metabolize chrysene to this dihydrodiol, which is further oxidized to bay-region diol epoxides .

Key Comparative Data

Table 2: Enzymatic Regio- and Stereoselectivity

Mechanistic Insights

- Stereochemical Influence: The pseudo-axial conformation of trans-DHDDBA’s hydroxyl groups directs metabolism toward vicinal diol epoxides, bypassing detoxification pathways . In contrast, anthracene’s 1,2-dihydrodiol lacks this conformation, leading to non-carcinogenic metabolites like anthraquinone .

- Role of Cytochrome P450 Isoforms: Microsomes from 3-MC-treated rats (enriched in CYP1A1/1A2) enhance trans-DHDDBA’s oxidation to bis-dihydrodiols and diol epoxides, whereas phenobarbital-induced enzymes (CYP2B) favor diol epoxide formation .

Biological Activity

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activity, particularly in relation to carcinogenesis. This compound is a metabolite of dibenz(a,h)anthracene and has been studied for its potential role in oxidative DNA damage and tumor promotion. This article reviews the biological activity of this compound, focusing on its metabolic pathways, mechanisms of action, and implications for cancer research.

The metabolism of this compound involves several enzymatic processes primarily mediated by cytochrome P450 enzymes. Studies have shown that hepatic microsomes from treated rats metabolize this compound to various dihydrodiols and epoxides. For instance, the metabolism rate is significantly increased in rats pre-treated with 3-methylcholanthrene compared to control groups .

Key Findings:

- Regioselectivity and Stereoselectivity: The metabolic pathways yield different products based on the treatment of the liver microsomes. In untreated rats, 68-85% of metabolites are 1,2-diol-3,4-epoxides, while in 3-methylcholanthrene-treated rats, the primary metabolites shift towards bis-dihydrodiols .

- Oxidative DNA Damage: Research indicates that trans-dihydrodiols can induce oxidative DNA damage. The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative stress, has been linked to the activity of dihydrodiol dehydrogenase (DD), which catalyzes the oxidation of dihydrodiols to catechols .

Carcinogenic Potential

The carcinogenicity of this compound has been supported by various studies that demonstrate its ability to form DNA adducts and induce mutations.

Case Studies:

- In animal models treated with dibenz(a,h)anthracene derivatives, significant increases in tumor incidence were observed. For example, studies reported that certain PAHs led to a dose-dependent increase in lung tumors in rats .

- The compound has been shown to induce specific mutations in the p53 tumor suppressor gene, particularly at codon 273, which is recognized as a hotspot for mutagenesis .

Comparative Biological Activity

A comparison of this compound with other PAHs reveals distinct differences in their biological activities:

| Compound | Major Metabolites | DNA Damage Induction | Tumorigenic Potential |

|---|---|---|---|

| This compound | Diol epoxides & bis-dihydrodiols | High | Confirmed |

| Benzo[a]pyrene | Various dihydrodiols | Moderate | High |

| Dibenz[a,h]anthracene | Dihydrodiol derivatives | High | Confirmed |

Q & A

Q. Data contradiction example :

| Study | Model System | Major Metabolite | Carcinogenicity |

|---|---|---|---|

| NCBI (2019) | Rodent bioassay | Anti-diol epoxide | High |

| Chou et al. (1981) | Liver microsomes | Tetrols | Low |

How do cytochrome P-450 isoforms influence the metabolic activation of trans-1,2-dihydrodiols in fungal vs. mammalian systems?

Advanced Research Question

Fungal systems (e.g., Pleurotus ostreatus) primarily use extracellular peroxidases for oxidation, while mammalian systems rely on hepatic CYP1A1/1B1. Bezalel et al. (1996) demonstrated that fungal metabolism of anthracene produces trans-1,2-dihydrodiols via extracellular ligninolytic enzymes, whereas rat liver microsomes generate epoxides via CYP450 .

Methodological considerations :

- Enzyme inhibition assays : Use ketoconazole (CYP450 inhibitor) or sodium azide (peroxidase inhibitor) to isolate pathways.

- Chiral chromatography : Resolve enantiomers (e.g., S,S vs. R,R dihydrodiols) to assess stereospecific toxicity .

What analytical techniques are recommended for quantifying trans-1,2-dihydrodiols in environmental matrices?

Basic Research Question

High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are standard.

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate PAH metabolites from soil/water .

- Quantification : Use deuterated internal standards (e.g., d₈-anthracene) to correct for matrix effects .

Example protocol :

Extraction : Sonicate soil samples in acetone:dichloromethane (1:1).

Cleanup : Pass through silica gel columns to remove lipids.

Analysis : LC-MS/MS with MRM transitions (e.g., m/z 262→153 for the diol) .

How does the environmental persistence of trans-1,2-dihydrodiols compare to their parent PAHs?

Advanced Research Question

Dihydrodiols are generally more hydrophilic (log Kow ≈ 2.5–3.0) than parent PAHs (log Kow > 5), enhancing microbial degradation but reducing bioaccumulation. However, their reactivity may lead to secondary toxic metabolites.

Key data :

| Compound | log Kow | Half-life (soil) |

|---|---|---|

| Dibenz(a,h)anthracene | 6.04 | 180–365 days |

| trans-1,2-dihydrodiol | 2.98 | 30–60 days |

Experimental validation : Use OECD 307 guidelines to measure aerobic degradation rates in soil microcosms .

What in vitro models best recapitulate the transplacental carcinogenicity of trans-1,2-dihydrodiols?

Advanced Research Question

Placental co-culture systems with human trophoblast cells (e.g., BeWo) and hepatic metabolizing enzymes (e.g., S9 fractions) are effective. Tierney et al. (1978) demonstrated dihydrodiols crossing placental barriers and forming DNA adducts in fetal tissues .

Protocol :

Exposure : Treat BeWo cells with 10 µM dihydrodiol ± rat S9 mix.

Metabolite tracking : Use radiolabeled [³H]-dihydrodiols to quantify placental transfer.

Genotoxicity assay : Comet assay or γ-H2AX staining for DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.